Cas no 1225999-75-6 (3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid)

3-Methyl-2-[4-(propan-2-yloxy)phenyl]butanoic acid is a synthetic carboxylic acid derivative characterized by its unique structural features, including a branched alkyl chain and an isopropoxy-substituted phenyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. Its structural complexity allows for selective modifications, making it valuable for developing targeted compounds with optimized properties. The presence of both hydrophobic and aromatic moieties enhances its compatibility with diverse chemical environments, facilitating applications in drug design and material science. High purity and stability under standard conditions further support its utility in advanced research and industrial processes.
3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid structure
1225999-75-6 structure
商品名:3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid
CAS番号:1225999-75-6
MF:C14H20O3
メガワット:236.306804656982
CID:5969421
PubChem ID:57198534

3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, 4-(1-methylethoxy)-α-(1-methylethyl)-
    • 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid
    • 3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid
    • EN300-1826153
    • AKOS012090988
    • 1225999-75-6
    • 3-methyl-2-[4-(propan-2-yloxy)phenyl]butanoic acid
    • CS-0273470
    • インチ: 1S/C14H20O3/c1-9(2)13(14(15)16)11-5-7-12(8-6-11)17-10(3)4/h5-10,13H,1-4H3,(H,15,16)
    • InChIKey: UYTJFLHIZBGZIJ-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(OC(C)C)=CC=1)(C(=O)O)C(C)C

計算された属性

  • せいみつぶんしりょう: 236.14124450g/mol
  • どういたいしつりょう: 236.14124450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 密度みつど: 1.050±0.06 g/cm3(Predicted)
  • ふってん: 353.6±25.0 °C(Predicted)
  • 酸性度係数(pKa): 4.51±0.10(Predicted)

3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1826153-0.25g
3-methyl-2-[4-(propan-2-yloxy)phenyl]butanoic acid
1225999-75-6
0.25g
$708.0 2023-09-19
Enamine
EN300-1826153-1.0g
3-methyl-2-[4-(propan-2-yloxy)phenyl]butanoic acid
1225999-75-6
1g
$1070.0 2023-06-02
Enamine
EN300-1826153-1g
3-methyl-2-[4-(propan-2-yloxy)phenyl]butanoic acid
1225999-75-6
1g
$770.0 2023-09-19
Enamine
EN300-1826153-2.5g
3-methyl-2-[4-(propan-2-yloxy)phenyl]butanoic acid
1225999-75-6
2.5g
$1509.0 2023-09-19
Enamine
EN300-1826153-10.0g
3-methyl-2-[4-(propan-2-yloxy)phenyl]butanoic acid
1225999-75-6
10g
$4606.0 2023-06-02
Enamine
EN300-1826153-0.5g
3-methyl-2-[4-(propan-2-yloxy)phenyl]butanoic acid
1225999-75-6
0.5g
$739.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344140-250mg
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid
1225999-75-6 98%
250mg
¥23043.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344140-1g
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid
1225999-75-6 98%
1g
¥26964.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344140-100mg
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid
1225999-75-6 98%
100mg
¥20364.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344140-500mg
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid
1225999-75-6 98%
500mg
¥24026.00 2024-08-09

3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid 関連文献

3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acidに関する追加情報

Comprehensive Overview of 3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid (CAS No. 1225999-75-6)

3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid (CAS No. 1225999-75-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique phenylbutanoic acid backbone and propan-2-yloxy substitution, exhibits properties that make it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications due to its structural similarity to bioactive molecules, which could lead to breakthroughs in drug development and crop protection.

The growing demand for 3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid is driven by its versatility in organic synthesis. Its methyl and phenyl groups contribute to its stability and reactivity, making it an ideal candidate for constructing complex molecular architectures. Recent studies have explored its role in creating novel anti-inflammatory agents and herbicides, aligning with current trends in sustainable agriculture and precision medicine. These applications highlight the compound's relevance in addressing modern challenges such as food security and chronic disease management.

From a chemical perspective, CAS No. 1225999-75-6 demonstrates intriguing physicochemical properties. Its butanoic acid moiety provides carboxylic acid functionality, enabling diverse derivatization opportunities. The propan-2-yloxy substituent enhances lipophilicity, a critical factor in bioavailability studies for pharmaceutical formulations. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to characterize this compound, ensuring purity and consistency for research purposes.

The synthesis of 3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid typically involves multi-step organic reactions, with emphasis on controlling stereochemistry and yield. Modern green chemistry approaches have been applied to its production, reflecting the industry's shift toward environmentally friendly processes. This aligns with increasing searches for sustainable chemical synthesis methods and green alternatives in specialty chemicals, topics that dominate current scientific discourse.

Quality control standards for CAS No. 1225999-75-6 are stringent, given its potential applications in sensitive industries. Manufacturers employ advanced purification techniques to meet the exacting requirements of pharmaceutical-grade materials. The compound's stability under various storage conditions is frequently studied, as evidenced by numerous queries about chemical storage best practices and compound shelf life in professional forums.

In the context of intellectual property, 3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid has been the subject of several patent applications, particularly in medicinal chemistry. This reflects the compound's commercial potential and the competitive nature of drug discovery research. The scientific community continues to investigate its structure-activity relationships, with particular focus on how modifications to its phenyl ring or acid group might enhance biological activity.

Safety assessments of 1225999-75-6 follow standard protocols for research chemicals, with comprehensive data available on proper handling procedures. While not classified as hazardous under normal laboratory conditions, appropriate precautions are recommended, mirroring the broader scientific community's emphasis on laboratory safety protocols and risk assessment methodologies.

The analytical characterization of 3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid presents interesting challenges due to its structural features. Mass spectrometry studies have provided valuable insights into its fragmentation patterns, while X-ray crystallography has elucidated its solid-state conformation. These analytical aspects frequently appear in searches related to compound identification techniques and structural elucidation methods.

Market trends indicate growing interest in CAS No. 1225999-75-6 from both academic and industrial sectors. The compound's price and availability are subjects of frequent inquiry, reflecting the practical considerations of research budgeting and supply chain management. Suppliers often highlight its purity specifications and batch-to-batch consistency, addressing common concerns about research chemical quality and reproducibility in experimental work.

Future research directions for 3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid may explore its potential in emerging fields such as bioconjugation chemistry and material science. Its molecular structure suggests possible applications in creating smart materials or as a building block for more complex architectures. These possibilities align with current scientific interest in multifunctional compounds and molecular engineering approaches.

In conclusion, 1225999-75-6 represents an important chemical entity with diverse potential applications. Its study contributes to our understanding of structure-property relationships in organic chemistry while offering practical solutions to contemporary challenges in healthcare and agriculture. As research continues, this compound will likely remain a subject of significant scientific and commercial interest.

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